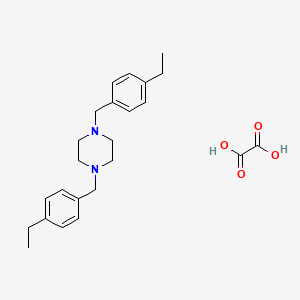
1,4-bis(4-ethylbenzyl)piperazine oxalate
描述
1,4-bis(4-ethylbenzyl)piperazine oxalate, commonly known as BEP, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder, and its molecular formula is C26H34N2O4. BEP is widely used in various fields of research, such as pharmacology, biochemistry, and neuroscience.
作用机制
BEP acts as a sigma-1 receptor agonist and modulates the activity of this receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes. BEP binds to the sigma-1 receptor and induces conformational changes that lead to the modulation of the receptor's activity. The exact mechanism of action of BEP is not fully understood, and further research is needed to elucidate its mode of action.
Biochemical and Physiological Effects:
BEP has been shown to have various biochemical and physiological effects. It has been reported to modulate the release of various neurotransmitters, such as dopamine, norepinephrine, and serotonin. BEP has also been shown to exhibit neuroprotective effects and can protect neurons from oxidative stress and excitotoxicity. Furthermore, BEP has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
BEP has several advantages for lab experiments. It is a potent agonist of the sigma-1 receptor and exhibits high affinity for this receptor. BEP can be used to study the role of the sigma-1 receptor in various physiological and pathological conditions. However, BEP has several limitations. It is a complex compound that requires expertise in organic chemistry for its synthesis. Furthermore, its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action.
未来方向
There are several future directions for the research on BEP. One possible direction is to study its potential therapeutic applications. BEP has been shown to exhibit neuroprotective, anti-inflammatory, and analgesic effects, and further research is needed to explore its potential as a therapeutic agent. Another direction is to study its interaction with other proteins and cellular processes. BEP has been shown to modulate the activity of the sigma-1 receptor, and further research is needed to explore its interaction with other proteins and cellular processes. Additionally, the development of new synthetic methods for BEP can facilitate its use in scientific research.
Conclusion:
In conclusion, 1,4-bis(4-ethylbenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties make it a potent tool for studying the role of the sigma-1 receptor in various physiological and pathological conditions. Further research is needed to elucidate its mechanism of action and explore its potential therapeutic applications. The development of new synthetic methods for BEP can facilitate its use in scientific research.
科学研究应用
BEP has been widely used in scientific research due to its unique properties. It acts as a potent agonist of the sigma-1 receptor and exhibits high affinity for this receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, such as calcium signaling, cell survival, and neurotransmitter release. BEP has been shown to modulate the activity of the sigma-1 receptor and can be used to study the role of this receptor in various physiological and pathological conditions.
属性
IUPAC Name |
1,4-bis[(4-ethylphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2.C2H2O4/c1-3-19-5-9-21(10-6-19)17-23-13-15-24(16-14-23)18-22-11-7-20(4-2)8-12-22;3-1(4)2(5)6/h5-12H,3-4,13-18H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPXQOCBKBUVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)CC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(4-ethylphenyl)methyl]piperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[4-(3-thienylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3942473.png)
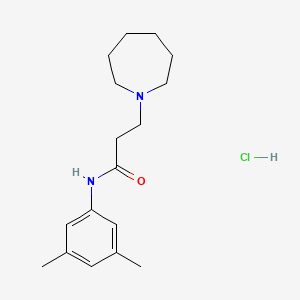
![2-(3-fluorophenyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3942487.png)
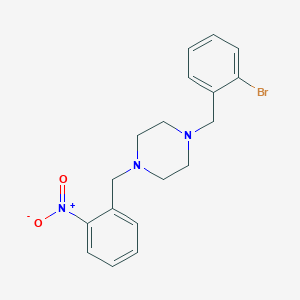

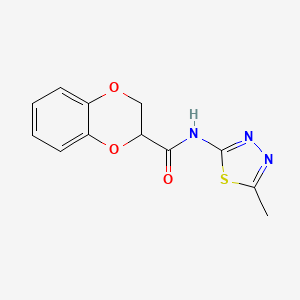
![3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B3942504.png)
![N-butyl-2-(cyclopropylmethyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3942513.png)
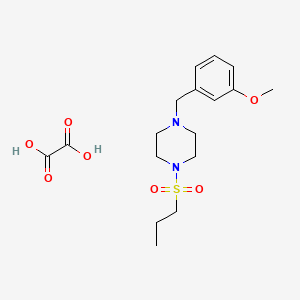
![1-(3-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B3942529.png)
![ethyl 4-({N-[2-(benzoylamino)benzoyl]alanyl}amino)benzoate](/img/structure/B3942550.png)
![ethyl 4,6-dioxo-1,5-diphenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3942555.png)
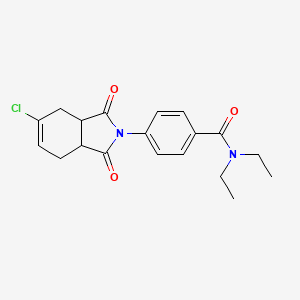
![4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate](/img/structure/B3942572.png)